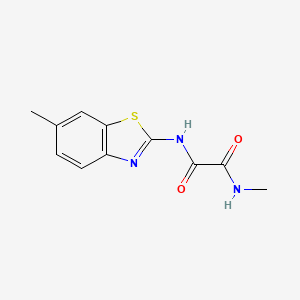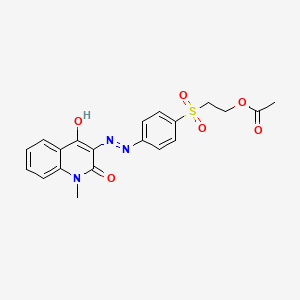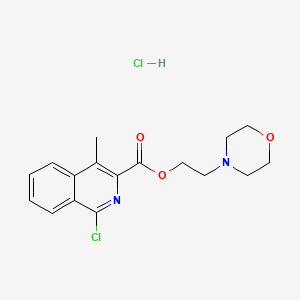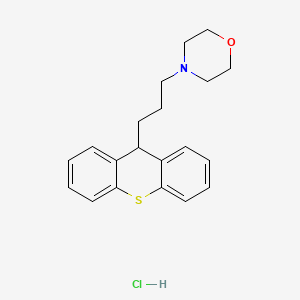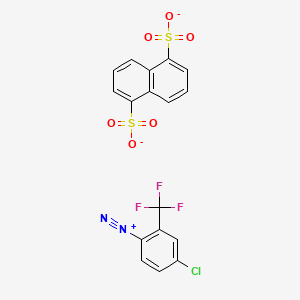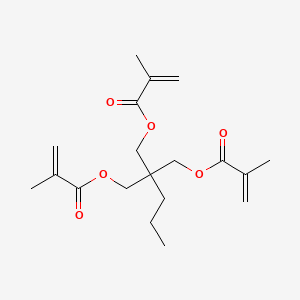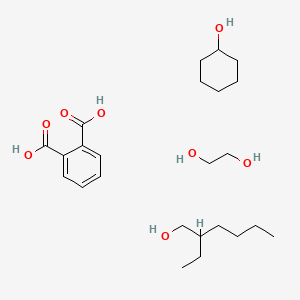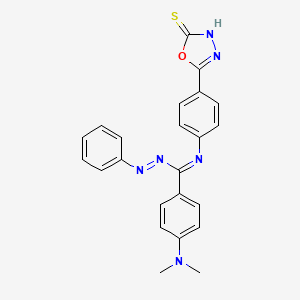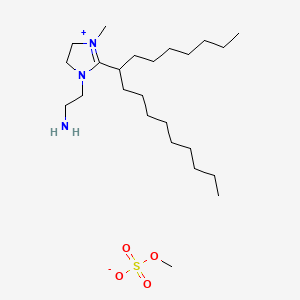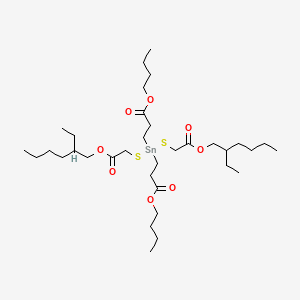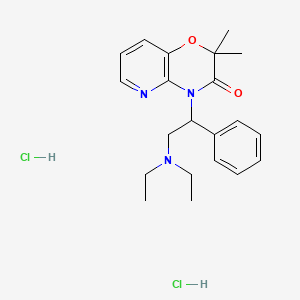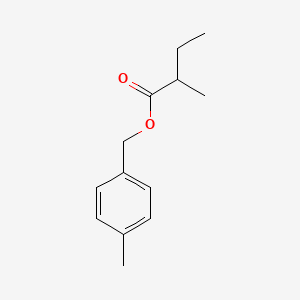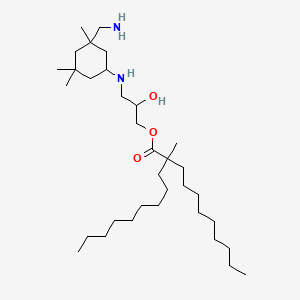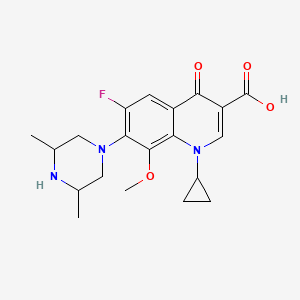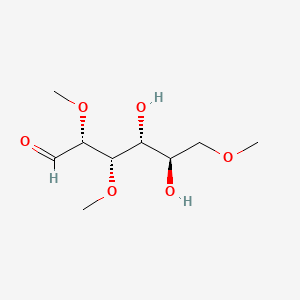
2,3,6-Tri-o-methyl-d-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Tri-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at positions 2, 3, and 6 are replaced by methoxy groups. This compound has the molecular formula C9H18O6 and a molecular weight of 222.23562 . It is a white crystalline powder that is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,6-Tri-o-methyl-d-glucose can be synthesized through the methylation of d-glucose. The process typically involves the use of methyl iodide (CH3I) as the methylating agent and a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the hydroxyl groups . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tri-o-methyl-d-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,6-Tri-o-methyl-d-glucose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is utilized in studies involving glucose metabolism and transport.
Medicine: It serves as a model compound in the development of glucose analogs for therapeutic purposes.
Mechanism of Action
The mechanism of action of 2,3,6-Tri-o-methyl-d-glucose involves its interaction with enzymes and proteins involved in glucose metabolism. The methoxy groups alter the compound’s binding affinity and specificity, allowing it to act as an inhibitor or substrate in various biochemical pathways. This interaction can modulate the activity of enzymes such as hexokinase and glucose transporters, affecting glucose uptake and utilization .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-glucose: This compound has an additional methoxy group at position 4.
3-o-methyl-d-glucose: Only the hydroxyl group at position 3 is replaced by a methoxy group.
Uniqueness
2,3,6-Tri-o-methyl-d-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The absence of a methoxy group at position 4 differentiates it from tetra-o-methyl derivatives, affecting its reactivity and interaction with biological molecules .
Properties
CAS No. |
4234-44-0 |
|---|---|
Molecular Formula |
C9H18O6 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-5-6(11)8(12)9(15-3)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
InChI Key |
PWBXSZOZBWBLEW-BZNPZCIMSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


